molecular formula C17H15N5O4 B7702540 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

Cat. No. B7702540
M. Wt: 353.33 g/mol
InChI Key: STIBXQBOKBTTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to exhibit fluorescent properties, making it a potential candidate for the detection of nitric oxide in biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One such direction is the further investigation of its mechanism of action, which may lead to the development of more effective anticancer drugs. Another direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies may be conducted to explore the potential use of this compound as a fluorescent probe for the detection of other biological molecules.

Synthesis Methods

The synthesis of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to morpholine in the presence of a catalyst such as palladium on carbon to obtain the final product.

Scientific Research Applications

4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various scientific fields. One such application is in the field of cancer research, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

properties

IUPAC Name

4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c23-22(24)15-11-13(1-2-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)12-3-5-18-6-4-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBXQBOKBTTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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